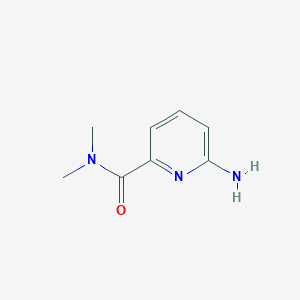

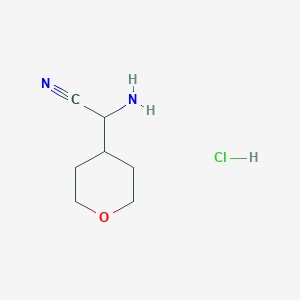

![molecular formula C8H16ClN B1525944 1-Azaspiro[3.5]nonane hydrochloride CAS No. 1354949-35-1](/img/structure/B1525944.png)

1-Azaspiro[3.5]nonane hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of 1-oxa-7-azaspiro[3.5]nonane hydrochloride, a related compound, is 163.65 . The IUPAC name is 1-oxa-7-azaspiro[3.5]nonane hydrochloride . The InChI code is 1S/C7H13NO.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H .Physical And Chemical Properties Analysis

1-Azaspiro[3.5]nonane hydrochloride is a colorless to white crystalline powder, soluble in water. The storage temperature is room temperature .Applications De Recherche Scientifique

Enantiomer Separation and Absolute Configuration

1-Azaspiro[4.4]nonane-2,6-dione is synthesized from cyclopentanone and has been resolved into enantiomers via chiral acetals. This process underlines its utility in stereochemical studies, contributing to the development of enantiomerically pure compounds. Cephlotaxine and its enantiomers have been obtained from these resolved forms, highlighting its role in producing bioactive molecules (Nagasaka et al., 1997).

Anticonvulsant Activity and Structure-Activity Analysis

The anticonvulsant properties of 1-Azaspiro[4.4]nonane derivatives have been extensively studied. For example, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs show significant activity against electroshock-induced seizures. These findings suggest the compound's framework is promising for developing new anticonvulsant drugs. Detailed structure-activity relationship (SAR) analysis and physicochemical properties correlation offer insights into optimizing anticonvulsant efficacy (Farrar et al., 1993).

Synthesis and Bioactive Natural Product Structures

The 1-azaspiro[4.4]nonane ring system is central to several bioactive natural products, such as cephalotaxine and its derivatives with antileukemic activity. This structure's synthesis and its role as a template for constructing synthetic receptors and enzyme inhibitors underscore its versatility in medicinal chemistry and drug design (El Bialy et al., 2005).

Selective Receptor Antagonism

Compounds like BMY 7378, featuring the azaspiro[4.5]decane structure, act as selective antagonists for specific adrenoceptor subtypes, illustrating the compound's potential in developing targeted therapies for conditions influenced by these receptors. This specificity enhances the understanding of receptor functions and aids in designing drugs with fewer side effects (Goetz et al., 1995).

Diversity-Oriented Synthesis and Drug Discovery

Azaspirocycles, including those incorporating the 1-Azaspiro[4.4]nonane structure, are synthesized through innovative methods, yielding compounds significant for chemistry-driven drug discovery. These spirocyclic frameworks serve as versatile scaffolds for generating pharmacologically relevant molecules (Wipf et al., 2004).

Anticancer Activity

Derivatives of 1-thia-azaspiro[4.5]decane exhibit promising anticancer activities against various cell lines, including HepG-2, PC-3, and HCT116. The synthesis of these compounds and their bioactivity testing highlight the potential of 1-Azaspiro[4.4]nonane derivatives in oncology research (Flefel et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Orientations Futures

Mécanisme D'action

Target of Action

1-Azaspiro[3.5]nonane hydrochloride is a synthetic organic compound that belongs to the class of spirocyclic secondary amines. It has been identified as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides with neurotransmitter properties in the brain .

Mode of Action

The compound interacts with FAAH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of endocannabinoids, leading to an increase in their levels . The elevated endocannabinoid levels can then bind to cannabinoid receptors in the brain, triggering various physiological responses .

Biochemical Pathways

The primary biochemical pathway affected by 1-Azaspiro[3.5]nonane hydrochloride is the endocannabinoid signaling pathway . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which are key signaling molecules in this pathway . The endocannabinoids can then interact with cannabinoid receptors, influencing various downstream effects such as pain sensation, mood, and memory .

Result of Action

The inhibition of FAAH by 1-Azaspiro[3.5]nonane hydrochloride leads to an increase in endocannabinoid levels . This can result in enhanced signaling through cannabinoid receptors, which may have various effects at the molecular and cellular levels, depending on the specific physiological context . These effects could potentially include changes in pain sensation, mood, and memory .

Propriétés

IUPAC Name |

1-azaspiro[3.5]nonane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-7-9-8;/h9H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWATQMKTRHHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[3.5]nonane hydrochloride | |

CAS RN |

1354949-35-1 | |

| Record name | 1-azaspiro[3.5]nonane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)

![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)

![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)

![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)